2-Fluoro-6-methylpyridine-3-boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

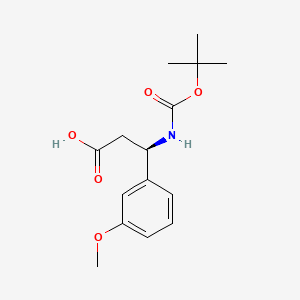

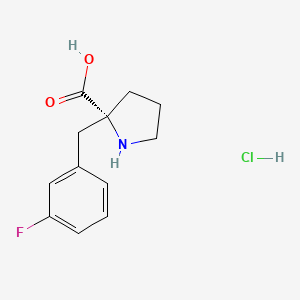

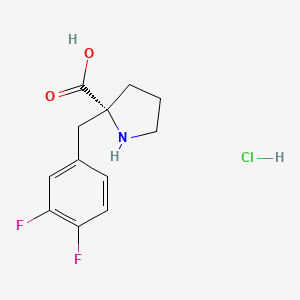

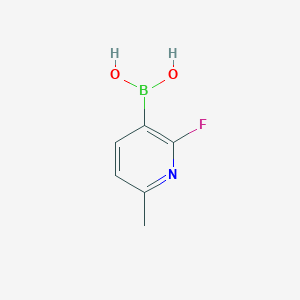

2-Fluoro-6-methylpyridine-3-boronic acid is a chemical compound with the empirical formula C6H7BFNO2 . It is a solid substance provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular weight of 2-Fluoro-6-methylpyridine-3-boronic acid is 154.93 . The SMILES string representation of its structure is FC1=C(B(O)O)C=CC©=N1 .Chemical Reactions Analysis

Boronic acids, including 2-Fluoro-6-methylpyridine-3-boronic acid, are often used in Suzuki–Miyaura coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .Physical And Chemical Properties Analysis

2-Fluoro-6-methylpyridine-3-boronic acid is a solid substance . It has a density of 1.3±0.1 g/cm3, and its boiling point is 308.4±52.0 °C at 760 mmHg . The compound has a molar refractivity of 35.8±0.4 cm3 .Applications De Recherche Scientifique

Organic Synthesis

2-Fluoro-6-methylpyridine-3-boronic acid: is a valuable compound in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions . This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules. The boronic acid group in this compound reacts with various halides or triflates in the presence of a palladium catalyst, leading to the formation of biaryl structures that are prevalent in many organic compounds, including pharmaceuticals and agrochemicals.

Pharmaceutical Research

In pharmaceutical research, 2-Fluoro-6-methylpyridine-3-boronic acid serves as a precursor for the synthesis of various biologically active molecules . Its derivatives are explored for their potential as inhibitors of enzymes like glycogen synthase kinase 3, which is implicated in diseases such as Alzheimer’s and bipolar disorder. Additionally, the compound’s derivatives are investigated for their antiviral activities, particularly as inhibitors of the HCV NS5B polymerase, a crucial enzyme for the replication of the hepatitis C virus.

Material Science

The compound’s role in material science is linked to its utility in the synthesis of new materials via the Suzuki-Miyaura coupling reaction . This includes the development of organic electronic materials, such as conductive polymers, which have applications in solar cells and light-emitting diodes (LEDs). The precise introduction of fluorine atoms can significantly alter the electronic properties of these materials, enhancing their performance.

Analytical Chemistry

2-Fluoro-6-methylpyridine-3-boronic acid: is used in analytical chemistry as a standard or reagent in the development of analytical methods . Its well-defined structure and reactivity make it suitable for use in method validation, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry, where it can help in the identification and quantification of complex mixtures.

Agricultural Chemistry

In the field of agricultural chemistry, fluorinated pyridines, such as 2-Fluoro-6-methylpyridine-3-boronic acid , are used as intermediates in the synthesis of herbicides and insecticides . The introduction of fluorine atoms into these compounds can improve their biological activity, selectivity, and stability, leading to more effective and environmentally friendly agricultural products.

Environmental Studies

Environmental studies utilize 2-Fluoro-6-methylpyridine-3-boronic acid to understand the behavior of fluorinated organic compounds in the environment . Research in this area focuses on the compound’s degradation, mobility, and potential bioaccumulation, which are critical factors in assessing its environmental impact and designing safer chemicals.

Catalysis Research

This compound is also significant in catalysis research, where it is used to study the mechanisms of boron-based catalysis . Understanding these mechanisms can lead to the development of more efficient and selective catalysts for a variety of chemical reactions, which is fundamental for advancing green chemistry principles.

Radiopharmaceuticals

Finally, 2-Fluoro-6-methylpyridine-3-boronic acid finds application in the synthesis of radiopharmaceuticals . Fluorine-18 labeled compounds, derived from fluoropyridines, are used in positron emission tomography (PET) imaging for cancer diagnosis and the study of brain disorders.

Safety and Hazards

Orientations Futures

Boronic acids, including 2-Fluoro-6-methylpyridine-3-boronic acid, are widely used in Suzuki–Miyaura coupling reactions . As such, future research may focus on developing more efficient and environmentally friendly methods for these reactions, as well as exploring new applications for boronic acids in organic synthesis .

Propriétés

IUPAC Name |

(2-fluoro-6-methylpyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c1-4-2-3-5(7(10)11)6(8)9-4/h2-3,10-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIIKPLRESDHKTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)C)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376756 |

Source

|

| Record name | 2-FLUORO-6-METHYLPYRIDINE-3-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-methylpyridine-3-boronic acid | |

CAS RN |

906744-85-2 |

Source

|

| Record name | 2-FLUORO-6-METHYLPYRIDINE-3-BORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.